6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Catalog No.
S795144
CAS No.
35973-14-9
M.F
C10H6ClNO3
M. Wt
223.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4-hydroxyquinoline-3-carboxylic acid

CAS Number

35973-14-9

Product Name

6-Chloro-4-hydroxyquinoline-3-carboxylic acid

IUPAC Name

6-chloro-4-oxo-1H-quinoline-3-carboxylic acid

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)

InChI Key

CDPXSMNKRFLXHU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O

The exact mass of the compound 6-Chloro-4-hydroxyquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79880. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35973-14-9), which frequently exists in its tautomeric form 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a foundational heterocyclic building block in medicinal chemistry and agrochemical development. It is primarily procured as a high-purity precursor for the synthesis of functionalized quinolone-3-carboxamides and related active pharmaceutical ingredients (APIs). Characterized by its stable 4-oxo/4-hydroxy tautomeric equilibrium and the specific steric and electronic profile of the C6 chlorine atom, this compound is essential for downstream applications ranging from non-fluorinated antibacterial agents to selective cannabinoid receptor ligands[1]. Its high melting point (272–278 °C) and reliable processability make it a staple in both discovery chemistry and industrial-scale pharmaceutical manufacturing.

Substituting 6-chloro-4-hydroxyquinoline-3-carboxylic acid with the ubiquitous 6-fluoro analog (the standard fluoroquinolone precursor) or isomeric chloro-quinolines fundamentally alters both process chemistry and biological targeting. The 6-fluoro analog drives the molecule toward DNA gyrase inhibition, carrying associated class-specific resistance and toxicity profiles, which is highly undesirable when targeting alternative pathways like MmpL3 or CB2 receptors [1]. Furthermore, attempting to use the 7-chloro isomer introduces severe regioselectivity issues during the initial Gould-Jacobs cyclization, as meta-substituted anilines generate difficult-to-separate mixtures of 5- and 7-substituted isomers [2]. Consequently, the 6-chloro compound is uniquely indispensable for ensuring high-yielding, regiomerically pure syntheses of non-fluorinated quinolone scaffolds.

Regiomeric Purity and Scalability in Precursor Synthesis

During the synthesis of halogenated quinoline-3-carboxylic acids via the Gould-Jacobs reaction, the position of the halogen on the aniline precursor dictates the regiomeric purity of the product. The synthesis of the 6-chloro target from 4-chloroaniline yields a single, highly pure regioisomer. In contrast, utilizing 3-chloroaniline to produce the 7-chloro comparator results in a mixture of 5-chloro and 7-chloro isomers that are notoriously difficult to separate, often requiring extensive recrystallization that severely diminishes overall yield [1]. Procurement of the 6-chloro isomer avoids these costly downstream purification bottlenecks.

Evidence DimensionRegiomeric purity and isolation efficiency
Target Compound DataSingle 6-chloro regioisomer isolated in high yield (>98% purity without complex chromatography)
Comparator Or Baseline7-Chloro isomer (requires separation from 5-chloro byproduct, lowering effective yield)
Quantified DifferenceElimination of 5-substituted byproduct formation
ConditionsGould-Jacobs cyclization from corresponding chloroanilines

Buyers scaling up quinolone scaffolds should prioritize the 6-chloro isomer to avoid yield losses and costly chromatographic separations associated with meta-substituted aniline precursors.

Tautomer-Driven Amidation Efficiency

The synthesis of advanced pharmaceutical intermediates often requires coupling the carboxylic acid with various amines. The 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid predominantly exists in the 4-oxo tautomeric form in polar aprotic solvents like DMSO. This structural stabilization allows for direct, high-yielding amide coupling (e.g., 64–80% yield) using standard coupling agents like HATU or HBTU[1]. Comparatively, 2-substituted quinoline-3-carboxylic acids heavily favor the 4-hydroxy tautomer, which introduces steric and electronic hindrance that significantly suppresses direct amidation yields.

Evidence DimensionDirect amidation yield (HATU/HBTU coupling)
Target Compound Data64–80% yield (predominant 4-oxo tautomer)
Comparator Or Baseline2-Substituted quinoline-3-carboxylic acids (predominant 4-hydroxy tautomer, low direct coupling efficiency)
Quantified Difference~30-50% improvement in direct coupling yield
ConditionsAmide coupling with primary amines using HATU/HBTU and DIPEA in DMSO/DMF

Predictable tautomeric behavior streamlines library synthesis and reduces the need for aggressive activating agents like thionyl chloride.

Lipophilic Binding Optimization for Non-Gyrase Targets

When developing non-antibacterial therapeutics or targeting novel bacterial pathways (such as MmpL3), researchers must avoid the DNA gyrase affinity inherent to standard fluoroquinolones. The 6-chloro substituent provides a significantly higher lipophilicity (Hansch π value ≈ 0.71) compared to the 6-fluoro comparator (Hansch π value ≈ 0.14) [1]. This increased lipophilicity and larger van der Waals radius (1.75 Å vs 1.47 Å) allow the 6-chloro scaffold to form superior hydrophobic interactions in specific receptor pockets, while simultaneously bypassing fluoroquinolone-class resistance mechanisms.

Evidence DimensionSubstituent lipophilicity (Hansch π value)
Target Compound Data6-Chloro substituent (π ≈ 0.71, rVdW = 1.75 Å)
Comparator Or Baseline6-Fluoro substituent (π ≈ 0.14, rVdW = 1.47 Å)
Quantified Difference+0.57 increase in Hansch π value
ConditionsStructure-activity relationship (SAR) profiling for hydrophobic pocket binding

For researchers developing novel non-fluoroquinolone therapeutics, the 6-chloro analog is the preferred starting material to maximize hydrophobic binding while avoiding fluoroquinolone-class resistance.

Synthesis of Anti-Tubercular Arylcarboxamides

Leveraging its favorable 4-oxo tautomeric stability, 6-chloro-4-hydroxyquinoline-3-carboxylic acid is an ideal precursor for synthesizing MmpL3-targeted anti-tubercular agents. The direct amidation capability ensures high-throughput generation of arylcarboxamide libraries without the yield penalties associated with 2-substituted analogs [1].

Development of CB2-Selective Cannabinoid Ligands

The compound is highly suited for the development of selective CB2 receptor agonists and antagonists. The 6-chloro substitution provides the necessary lipophilic bulk to optimize hydrophobic interactions within the CB2 binding pocket, offering a distinct pharmacological profile compared to 6-fluoro or unsubstituted quinolone derivatives [2].

Non-Fluorinated Quinolone Library Generation

For core scaffold procurement in general medicinal chemistry, this compound provides a regiomerically pure starting material. By avoiding the 5-/7-isomer mixtures common to meta-substituted precursors, industrial buyers can scale up non-fluorinated quinolone libraries with >98% purity, significantly reducing downstream chromatographic purification costs [2].

XLogP3

2.5

Wikipedia

6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types